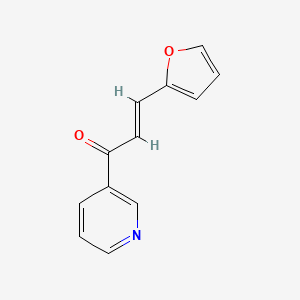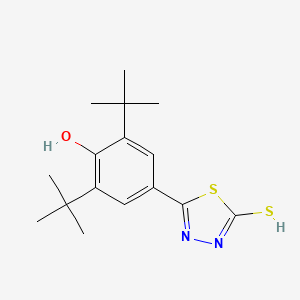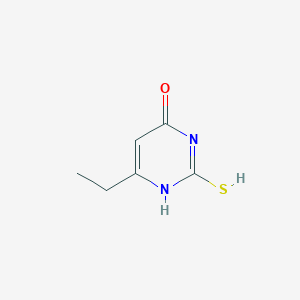![molecular formula C13H14F3NO B7787466 (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one](/img/structure/B7787466.png)
(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one
描述
(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a dimethylamino group, and a butenone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 3-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the intermediate 3-(trifluoromethyl)chalcone.
Amination: The intermediate is then subjected to amination using dimethylamine under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to the desired biological effects.
相似化合物的比较
- (E)-3-(dimethylamino)-1-phenyl-2-buten-1-one
- (E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2-buten-1-one
- (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-penten-1-one
Comparison:
Structural Differences: The position of the trifluoromethyl group and the length of the carbon chain can significantly affect the compound’s physical and chemical properties.
Unique Features: The presence of the trifluoromethyl group in (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-9(17(2)3)7-12(18)10-5-4-6-11(8-10)13(14,15)16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJIMUPTRNSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl N-{2-cyano-2-[2-(3-methoxyphenyl)hydrazono]acetyl}carbamate](/img/structure/B7787387.png)
![7-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B7787401.png)
![3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentane-2,4-dione](/img/structure/B7787412.png)

![2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787422.png)
![2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787425.png)


![8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7787453.png)
![2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787459.png)
![4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile](/img/structure/B7787471.png)
![4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B7787478.png)
![5-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787491.png)
![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B7787495.png)
